molecular formula C19H16FNO2S2 B5231092 3-ethyl-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

3-ethyl-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5231092
M. Wt: 373.5 g/mol
InChI Key: CHCGVIDUCSKQCG-BOPFTXTBSA-N
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Description

3-ethyl-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiazolidinone derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

3-ethyl-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has several potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential as a fluorescent probe for detecting metal ions. Additionally, it has been used as a starting material for the synthesis of other compounds with potential biological activities.

Mechanism of Action

The mechanism of action of 3-ethyl-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been investigated for its antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 3-ethyl-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its high purity and good yields obtained through the optimized synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 3-ethyl-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate its anti-inflammatory and anti-cancer properties and to identify the specific pathways involved in its mechanism of action. Another direction is to explore its potential as a fluorescent probe for detecting metal ions. Additionally, it may be useful to investigate its antibacterial activity against specific strains of bacteria and to optimize the synthesis method for higher yields and purity.

Synthesis Methods

The synthesis of 3-ethyl-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves the reaction between 3-ethyl-2-thioxo-1,3-thiazolidin-4-one and 3-fluorobenzaldehyde in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through recrystallization. This synthesis method has been optimized to yield a high purity product with good yields.

properties

IUPAC Name

(5Z)-3-ethyl-5-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO2S2/c1-2-21-18(22)17(25-19(21)24)11-14-7-3-4-9-16(14)23-12-13-6-5-8-15(20)10-13/h3-11H,2,12H2,1H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCGVIDUCSKQCG-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC(=CC=C3)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC(=CC=C3)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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